molecular formula C20H23N5O3 B2490163 6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-28-2

6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2490163
CAS RN: 941884-28-2
M. Wt: 381.436
InChI Key: ODTXGWMPWRAAGM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are of significant interest due to their diverse chemical and biological properties. The core structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyridazinone ring, which is a feature in various pharmacologically active compounds.

Synthesis Analysis

  • The synthesis of similar pyridazinone derivatives often involves reactions of hydrazonoyl halides or various cyclization methods. For instance, 2-(3-arylhydrazono-3-formyl-2-oxopropyl)-1H-isoindole-1,3-(2H)-diones have been used as building blocks in the synthesis of novel derivatives of pyridazin-6(1H)-ones (Al-Omran & El-Khair, 2006).
  • Synthesis pathways for similar compounds can involve reactions with ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives (Zheng et al., 2011).

Molecular Structure Analysis

  • The molecular structure is typically confirmed by spectroscopic methods such as IR, NMR, and mass spectroscopy. For example, similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were structurally determined using these methods (Zheng et al., 2011).

Chemical Reactions and Properties

  • Reactions of similar pyridazinones often involve cycloadditions, substitutions, and other transformations. For example, the pyridazino[3,4-b]quinoxalines were synthesized by 1,3-dipolar cycloaddition reactions (Kim et al., 1990).

Physical Properties Analysis

  • Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of these compounds. For instance, the melting points and solubility in various solvents are often evaluated in the characterization process.

Chemical Properties Analysis

  • Chemical properties including reactivity, stability, and tautomerism are significant for such compounds. For example, the tautomeric structures of pyrazolo and pyridazine derivatives were explored in a study by Yengoyan et al. (2018).

Scientific Research Applications

Tyrosine Kinase Inhibitors

Compounds with similar structures have been synthesized and evaluated for their ability to inhibit the enzyme activity of tyrosine kinases, specifically the epidermal growth factor receptor (EGFR). These compounds, particularly fused tricyclic quinazoline analogues, have shown potent inhibitory activity, suggesting potential applications in cancer therapy due to their selectivity and ability to enter cells to shut down signal transmission stimulated by EGF (Rewcastle et al., 1996).

Heterocyclic Synthesis

Research has explored the solvent-free synthesis of heterocyclic compounds, including pyridines, pyridinones, and other six-membered heterocycles. This methodology highlights an environmentally friendly approach to synthesizing complex heterocyclic structures, which could be relevant for producing derivatives of the compound for further biological evaluation (Martins et al., 2009).

Molecular Docking and Biological Screening

Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings against target proteins. These compounds exhibited antimicrobial and antioxidant activity, indicating potential for therapeutic applications and the importance of structural modifications in enhancing biological activity (Flefel et al., 2018).

Cytotoxic Activities of Gold(I) Complexes

Cationic gold(I) complexes bearing pyrazole-derived N-heterocyclic carbene have been synthesized and characterized, showing cytotoxic activities against cancer cell lines. This suggests potential applications in developing metal-based drugs for cancer therapy (Sivaram et al., 2013).

Antibacterial Activity of Oxazolidinones

Compounds incorporating pyrrole, pyrazole, and other heterocyclic moieties have been synthesized to expand the spectrum of antibacterial activity. These studies contribute to the development of new antibiotics capable of targeting both Gram-positive and Gram-negative bacteria, highlighting the versatility of heterocyclic compounds in medicinal chemistry (Genin et al., 2000).

properties

IUPAC Name

6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-10-23(11-14(2)28-13)18(26)12-24-20(27)19-17(15(3)22-24)9-21-25(19)16-7-5-4-6-8-16/h4-9,13-14H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXGWMPWRAAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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